molecular formula C15H17ClN4O3 B2937962 N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1209616-79-4

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B2937962
CAS No.: 1209616-79-4
M. Wt: 336.78
InChI Key: GRWHEOBGJSINMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an imidazole ring, which are linked through an ethanediamide backbone. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2-(2-methyl-1H-imidazol-1-yl)ethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and condensation, to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to further reactions, such as amidation, to yield the final product, N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide can be compared with other amide compounds that have similar structural features, such as:
    • N’-(5-chloro-2-methoxyphenyl)-N-[2-(1H-imidazol-1-yl)ethyl]ethanediamide
    • N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide

Uniqueness

The uniqueness of N’-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-10-17-5-7-20(10)8-6-18-14(21)15(22)19-12-9-11(16)3-4-13(12)23-2/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWHEOBGJSINMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.